molecular formula C9H16ClNO2 B13474622 Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride

Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride

Cat. No.: B13474622
M. Wt: 205.68 g/mol
InChI Key: XEFZNACMVMEZEH-UHFFFAOYSA-N
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Description

Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride is a bicyclic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a pyrrole ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride typically involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran. This reaction is catalyzed by iron (III) chloride in water, yielding N-substituted pyrroles under mild conditions . Another method involves the use of primary diols and amines, catalyzed by a stable manganese complex, which avoids the formation of unwanted by-products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iron (III) chloride, manganese complexes, copper catalysts, and palladium catalysts. Reaction conditions typically involve mild temperatures and the use of solvents like water or dimethylformamide (DMF).

Major Products

The major products formed from these reactions include N-substituted pyrroles, pyrrole-2-carbaldehydes, and various reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, as an antagonist of retinol-binding protein 4, it impedes the ocular uptake of serum all-trans retinol, reducing cytotoxic bisretinoid formation in the retinal pigment epithelium . This mechanism is particularly relevant in the treatment of age-related macular degeneration and Stargardt disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride is unique due to its specific structure, which combines a pyrrole ring with a cyclopentane ring and a carboxylate group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-3-2-6-4-10-5-8(6)7;/h6-8,10H,2-5H2,1H3;1H

InChI Key

XEFZNACMVMEZEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2C1CNC2.Cl

Origin of Product

United States

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